4-Fluorotoluene-alpha,alpha,alpha-D3
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Overview
Description
4-Fluorotoluene-alpha,alpha,alpha-D3 is a deuterated derivative of 4-fluorotoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Preparation Methods
The synthesis of 4-Fluorotoluene-alpha,alpha,alpha-D3 typically involves the deuteration of 4-fluorotoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity of the deuterated product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the incorporation of deuterium atoms .
Chemical Reactions Analysis
4-Fluorotoluene-alpha,alpha,alpha-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-Fluorotoluene-alpha,alpha,alpha-D3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
Mechanism of Action
The mechanism of action of 4-Fluorotoluene-alpha,alpha,alpha-D3 is primarily related to its isotopic labeling properties. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparison with Similar Compounds
4-Fluorotoluene-alpha,alpha,alpha-D3 can be compared with other deuterated and non-deuterated fluorotoluene derivatives:
4-Fluorotoluene: The non-deuterated analog, which lacks the isotopic labeling properties of this compound.
4-Fluorotoluene-alpha,alpha,alpha-D2: A partially deuterated derivative with only two deuterium atoms on the methyl group.
4-Fluorotoluene-alpha,alpha,alpha-D1: A minimally deuterated derivative with only one deuterium atom on the methyl group.
The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in isotopic labeling studies and analytical applications.
Properties
Molecular Formula |
C7H7F |
---|---|
Molecular Weight |
113.15 g/mol |
IUPAC Name |
1-fluoro-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 |
InChI Key |
WRWPPGUCZBJXKX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)F |
Canonical SMILES |
CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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